molecular formula C13H11NO4 B2354882 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone CAS No. 338954-27-1

1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone

Cat. No.: B2354882
CAS No.: 338954-27-1
M. Wt: 245.234
InChI Key: JZGNPEGJBAUHGR-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone is an organic compound that features a methoxybenzoyl group attached to an isoxazole ring

Preparation Methods

The synthesis of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and an appropriate isoxazole derivative.

    Reaction Conditions: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride is then reacted with the isoxazole derivative in the presence of a base, such as triethylamine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Bases: Triethylamine, sodium hydroxide

Major products formed from these reactions include the corresponding alcohols, aldehydes, carboxylic acids, and substituted isoxazole derivatives.

Scientific Research Applications

1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.

Comparison with Similar Compounds

1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone can be compared with similar compounds such as:

    4-Methoxybenzoyl Isothiocyanate: This compound also contains a methoxybenzoyl group but differs in its functional group, leading to different reactivity and applications.

    4-Methoxybenzoyl Chloride: While structurally similar, this compound is primarily used as an intermediate in organic synthesis rather than as a final product.

Properties

IUPAC Name

1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8(15)12-11(7-18-14-12)13(16)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGNPEGJBAUHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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